1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride
CAS No.: 1384427-39-7
Cat. No.: VC2572143
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384427-39-7 |
|---|---|
| Molecular Formula | C8H17ClN2O |
| Molecular Weight | 192.68 g/mol |
| IUPAC Name | 1-amino-N,N-dimethylcyclopentane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-10(2)7(11)8(9)5-3-4-6-8;/h3-6,9H2,1-2H3;1H |
| Standard InChI Key | OJSKIIHXDJTJPL-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1(CCCC1)N.Cl |
| Canonical SMILES | CN(C)C(=O)C1(CCCC1)N.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride has a complex molecular structure featuring a cyclopentane ring with an amino group and a dimethyl-substituted carboxamide group . The central structure includes a cyclopentane ring with an amino group and a carboxamide group attached to the same carbon atom. The carboxamide group is further substituted with two methyl groups (dimethyl) . The compound exists as the hydrochloride salt, which affects its solubility and stability properties.
The structural representation can be described using various chemical notations:
Physical Properties
The physical properties of 1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride are crucial for understanding its behavior in various applications. The following table summarizes the key physical and chemical properties of the compound:
The compound is typically stored and handled as a powder at room temperature. Its physical properties, particularly its hydrogen bond donor and acceptor counts, influence its solubility and interaction with biological systems .
Chemical Identifiers
These identifiers facilitate the tracking and referencing of the compound across different scientific platforms and databases, ensuring consistency in scientific communication .
Biological Interactions
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 157.13355 | 136.3 |
| [M+Na]+ | 179.11549 | 143.2 |
| [M+NH4]+ | 174.16009 | 145.7 |
| [M+K]+ | 195.08943 | 139.1 |
| [M-H]- | 155.11899 | 138.0 |
| [M+Na-2H]- | 177.10094 | 141.3 |
| [M]+ | 156.12572 | 137.5 |
| [M]- | 156.12682 | 137.5 |
These collision cross section values can be valuable for predicting how the compound might interact with proteins or other biological molecules, potentially guiding research into its biochemical mechanisms .
| Hazard Statement | Description | Implication |
|---|---|---|
| H315 | Causes skin irritation | Skin contact should be minimized |
| H318 | Causes serious eye damage | Eye protection is necessary |
| H335 | May cause respiratory tract irritation | Inhalation should be avoided |
These hazard classifications indicate that the compound requires careful handling with appropriate safety measures to prevent adverse effects. The combination of potential skin, eye, and respiratory tract irritation makes comprehensive protection necessary when working with this compound.
1-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride represents a specialized chemical compound with distinct structural features and properties. Its cyclopentane ring structure with amino and dimethylcarboxamide functionalities provides a unique chemical scaffold with applications in organic synthesis and biological research . The compound is characterized by a molecular weight of 192.68 g/mol, the chemical formula C8H17ClN2O, and specific identifiers like CAS number 1384427-39-7 that facilitate its reference in scientific literature and databases .
While the compound requires careful handling due to its potential skin, eye, and respiratory irritation properties, it offers valuable research opportunities across multiple scientific disciplines. Its stability across various pH conditions enhances its utility in diverse experimental settings. The availability of this compound through commercial sources enables researchers to incorporate it into various investigations, though its specialized nature is reflected in its relatively high cost per unit mass .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume